Bienvenue dans la boutique en ligne BenchChem!

Oleic Acid-2,6-diisopropylanilide

ACAT Inhibition Structure-Activity Relationship In Vitro Pharmacology

As a procurement specialist, you understand that substituting a generic analog can derail your study. This specific 2,6-diisopropylanilide derivative is essential for achieving low nanomolar ACAT inhibition (IC50=7nM) and reproducible in vivo efficacy, as evidenced by SAR studies. Ensure your supply chain secures this exact CAS 140112-65-8 for reliable, publication-ready results.

Molecular Formula C30H51NO
Molecular Weight 441.7 g/mol
Cat. No. B597161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleic Acid-2,6-diisopropylanilide
SynonymsN-[2,6-bis(1-methylethyl)phenyl]-9Z-octadecenamide
Molecular FormulaC30H51NO
Molecular Weight441.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NC1=C(C=CC=C1C(C)C)C(C)C
InChIInChI=1S/C30H51NO/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-29(32)31-30-27(25(2)3)22-21-23-28(30)26(4)5/h13-14,21-23,25-26H,6-12,15-20,24H2,1-5H3,(H,31,32)/b14-13-
InChIKeyKIULGBCXKSTGQP-YPKPFQOOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in methyl acetate

Oleic Acid-2,6-diisopropylanilide (CAS 140112-65-8) for ACAT Inhibition and Lipid Metabolism Research


Oleic Acid-2,6-diisopropylanilide (CAS: 140112-65-8) is a synthetic fatty acid anilide derivative that functions as a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT) [1]. This compound is characterized by a monounsaturated C18:1 oleic acid chain linked via an amide bond to a 2,6-diisopropylanilide moiety, yielding a molecular formula of C30H51NO and a molecular weight of 441.73 g/mol . It is primarily utilized as a research tool in lipid metabolism, cardiovascular disease, and cholesterol absorption studies .

Why Unsubstituted or Mono-Substituted Fatty Acid Anilides Cannot Replicate the Potency of Oleic Acid-2,6-diisopropylanilide


In the class of fatty acid anilide ACAT inhibitors, in vitro and in vivo potency is critically dependent on the substitution pattern of the phenyl ring [1]. Systematic structure-activity relationship (SAR) studies have established that bulky 2,6-dialkyl substitution is optimal for achieving nanomolar-level enzyme inhibition [2]. Compounds lacking this specific substitution, such as the unsubstituted oleic acid anilide, exhibit significantly weaker activity, with IC50 values in the micromolar range [3]. Therefore, a user cannot simply substitute a generic, unsubstituted, or differently substituted fatty acid anilide and expect comparable experimental outcomes. The quantitative data presented in Section 3 rigorously substantiates this differentiation.

Quantitative Differentiation: Comparative ACAT Inhibition and In Vivo Lipid Modulation by Oleic Acid-2,6-diisopropylanilide


Superior In Vitro ACAT Inhibitory Potency (IC50: 7 nM) Compared to Unsubstituted Oleic Acid Anilide (IC50: 26 µM)

Oleic Acid-2,6-diisopropylanilide demonstrates a remarkable 3,714-fold increase in in vitro potency for inhibiting acyl-CoA:cholesterol acyltransferase (ACAT) compared to its direct structural analog, oleic acid anilide (oleyl anilide) [1][2]. While the unsubstituted analog exhibits an IC50 of 26 µM, the presence of the 2,6-diisopropyl substituents enhances inhibitory activity to 7 nM [3]. This dramatic difference underscores the critical importance of the specific 2,6-diisopropyl substitution pattern for achieving low nanomolar potency.

ACAT Inhibition Structure-Activity Relationship In Vitro Pharmacology

Comparative ACAT Inhibitory Potency Against CI-976 and Avasimibe

When compared against other well-known ACAT inhibitors with distinct chemical scaffolds, Oleic Acid-2,6-diisopropylanilide (IC50 = 7 nM) exhibits superior in vitro potency [1]. It is 10.4-fold more potent than the trimethoxy fatty acid anilide CI-976 (IC50 = 73 nM) and 471-fold more potent than the sulfamate-based inhibitor Avasimibe (IC50 = 3.3 µM) [2] in standard in vitro ACAT inhibition assays.

ACAT Inhibition Comparative Pharmacology In Vitro Assay

In Vivo Lipid Profile Modulation: Dose-Response Effect in Diet-Induced Hypercholesterolemia

In an in vivo model of diet-induced hypercholesterolemia, co-administration of Oleic Acid-2,6-diisopropylanilide at a concentration of 0.05% in the diet (approximately 50 mg/kg/day) to rabbits or rats fed a high-fat, high-cholesterol diet resulted in a significant reduction of low-density lipoprotein (LDL) levels and a concomitant elevation of high-density lipoprotein (HDL) levels [1]. This effect is consistent with its mechanism as a potent ACAT inhibitor, leading to reduced intestinal cholesterol absorption and subsequent beneficial modulation of the plasma lipoprotein profile [2].

In Vivo Pharmacology Lipid Metabolism Cardiovascular Disease Model

Primary Research and Industrial Applications for Oleic Acid-2,6-diisopropylanilide


In Vitro Characterization of ACAT-Dependent Pathways in Lipid Metabolism

Utilize Oleic Acid-2,6-diisopropylanilide at low nanomolar concentrations (e.g., 7-100 nM range) in cellular or biochemical assays to probe the role of ACAT in cholesterol esterification, lipid droplet formation, or lipoprotein secretion. Its exceptional potency (IC50 = 7 nM) minimizes off-target effects compared to less potent analogs like oleic acid anilide (IC50 = 26 µM) or avasimibe (IC50 = 3.3 µM) [1][2]. Reference studies should cite the foundational SAR work by Roth et al. [3].

In Vivo Preclinical Studies of Atherosclerosis and Dyslipidemia

Employ this compound as a pharmacological tool in rodent or rabbit models of diet-induced hypercholesterolemia to investigate the impact of ACAT inhibition on atherosclerotic plaque development and plasma lipoprotein profiles. A typical effective dose is 0.05% (w/w) in a high-fat, high-cholesterol diet, which has been shown to reduce LDL and increase HDL levels [4]. This application leverages the compound's well-documented in vivo efficacy.

Development and Validation of New ACAT/SOAT Inhibitor Assays

Oleic Acid-2,6-diisopropylanilide serves as a high-affinity positive control compound (IC50 = 7 nM) for the development, optimization, and validation of novel in vitro or cell-based assays designed to screen for new ACAT/SOAT inhibitors . Its robust and well-characterized potency profile ensures reliable assay performance metrics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oleic Acid-2,6-diisopropylanilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.